[4-(Heptadecafluorooctyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Heptadecafluorooctyl)phenyl]methanol: is a chemical compound known for its unique structure and properties. It consists of a phenyl group substituted with a heptadecafluorooctyl chain and a methanol group. This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their high stability and resistance to degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Heptadecafluorooctyl)phenyl]methanol typically involves the reaction of 4-bromophenylmethanol with heptadecafluorooctyl iodide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Heptadecafluorooctyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [4-(Heptadecafluorooctyl)phenyl]methanol is used in the synthesis of various fluorinated compounds, which are valuable in materials science and surface chemistry due to their hydrophobic and oleophobic properties.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated substances on biological systems. Its unique properties make it a useful tool in the development of drug delivery systems and imaging agents.
Industry: Industrially, this compound is used in the production of coatings, lubricants, and surfactants. Its stability and resistance to degradation make it suitable for applications in harsh environments.
Wirkmechanismus
The mechanism of action of [4-(Heptadecafluorooctyl)phenyl]methanol involves its interaction with various molecular targets. The fluorinated chain imparts unique properties, such as high stability and resistance to metabolic degradation. This makes it effective in applications where long-lasting effects are desired. The compound can interact with cell membranes, altering their properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- [4-(Perfluorooctyl)phenyl]methanol
- [4-(Nonafluorobutyl)phenyl]methanol
- [4-(Tridecafluorohexyl)phenyl]methanol
Comparison: Compared to similar compounds, [4-(Heptadecafluorooctyl)phenyl]methanol has a longer fluorinated chain, which enhances its hydrophobic and oleophobic properties. This makes it more effective in applications requiring high stability and resistance to degradation. Its unique structure also allows for specific interactions with biological systems, making it valuable in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F17O/c16-8(17,7-3-1-6(5-33)2-4-7)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-4,33H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCXGBGLEZMUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F17O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724661 |
Source
|
Record name | [4-(Heptadecafluorooctyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163114-33-8 |
Source
|
Record name | [4-(Heptadecafluorooctyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.